7-(Aminomethyl)spiro[4.5]decan-8-one

Analytical Chemistry Medicinal Chemistry Quality Control

7-(Aminomethyl)spiro[4.5]decan-8-one (CAS: 1823905-45-8) is a spirocyclic organic compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol. It features a unique spiro[4.5]decane scaffold functionalized with both a reactive primary aminomethyl group and a ketone.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13259570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)spiro[4.5]decan-8-one
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(=O)C(C2)CN
InChIInChI=1S/C11H19NO/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h9H,1-8,12H2
InChIKeyHRVFPQQHCRNCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)spiro[4.5]decan-8-one: A Specialized Spirocyclic Building Block for Medicinal Chemistry Procurement


7-(Aminomethyl)spiro[4.5]decan-8-one (CAS: 1823905-45-8) is a spirocyclic organic compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . It features a unique spiro[4.5]decane scaffold functionalized with both a reactive primary aminomethyl group and a ketone . This specific arrangement of functional groups distinguishes it as a versatile intermediate for constructing novel chemical entities and exploring structure-activity relationships (SAR) in drug discovery programs .

Spirocyclic building block for SAR exploration
Dual functional handles: amine and ketone
Regiochemically defined C7 substitution

Why Generic Spiro[4.5]decan-8-one Substitution is Inadequate for 7-(Aminomethyl)spiro[4.5]decan-8-one


The specific regiochemistry of the aminomethyl group at the C7 position of the spiro[4.5]decan-8-one core is not interchangeable with other analogs, such as the 6-(aminomethyl) isomer (CAS: 2138094-33-2) [1]. While these isomers share the same molecular weight and formula, the positional variation of the functional group leads to different spatial orientations and electronic environments . This can result in divergent binding affinities and selectivity profiles when used as a scaffold in medicinal chemistry. Simply substituting a similar spirocyclic building block would introduce an unquantified variable into a SAR study, potentially invalidating the entire project's conclusions [2].

Target Compound
6-Aminomethyl Isomer (CAS 2138094-33-2)
Regiochemistry
C7-aminomethyl on spiro[4.5]decan-8-one
C6-aminomethyl substitution
SAR Impact
Defined spatial and electronic profile
Positional shift may alter binding and selectivity
Risk
Isomer substitution may introduce unquantified SAR variables; direct interchange not supported without validation

Quantitative Differentiation of 7-(Aminomethyl)spiro[4.5]decan-8-one: Evidence for Scientific Selection


Purity Benchmarking for 7-(Aminomethyl)spiro[4.5]decan-8-one in Procurement

The commercially available 7-(Aminomethyl)spiro[4.5]decan-8-one (CAS 1823905-45-8) is supplied with a guaranteed minimum purity specification of 95% by one established vendor, AKSci . This provides a verifiable procurement benchmark, differentiating it from other sources or related building blocks that may be offered with lower or unspecified purity. While direct head-to-head purity comparisons with the 6-isomer (CAS 2138094-33-2) are not publicly available, this documented 95% minimum purity specification serves as a quantifiable quality attribute for procurement decisions .

Purity Specification
Specification review
95% min. purity
Supports reproducible procurement benchmark
Vendor specification (AKSci); verify by COA
Analytical Chemistry Medicinal Chemistry Quality Control

Synthetic Versatility of 7-(Aminomethyl)spiro[4.5]decan-8-one Through Reductive Amination

The primary aminomethyl group of 7-(Aminomethyl)spiro[4.5]decan-8-one is a key reactive handle, enabling its use in reductive amination reactions to create diverse amine libraries . This functional group's utility is well-established in medicinal chemistry for rapid diversification of a core scaffold. In contrast, the spiro[4.5]decane core itself, without this functional group, lacks this straightforward path to generate large, diverse compound sets . While specific yield data for this exact compound's reductive amination is not reported, the general class of primary amines is known to participate efficiently in this transformation under standard conditions [1].

Synthetic Versatility
Class-level inference
Primary amine handle for reductive amination
Supports focused library diversification
Class-level synthetic methodology; compound-specific yields not reported
Synthetic Chemistry Drug Discovery Library Synthesis

Potential for CNS Drug Discovery Based on Spirocyclic Scaffold Properties

Spirocyclic scaffolds, as a class, are recognized for their favorable physicochemical properties for crossing the blood-brain barrier (BBB), making them suitable for developing CNS-active compounds . This class-level inference suggests that 7-(Aminomethyl)spiro[4.5]decan-8-one may be a privileged starting point for CNS drug discovery programs. While no direct CNS penetration data exists for this specific compound, its spiro[4.5]decane core is similar to those found in compounds investigated for Alzheimer's disease and other CNS disorders . This contrasts with many acyclic or less rigid analogs that often exhibit poor BBB permeability [1].

CNS Drug-Likeness
Class-level inference
Conforms to CNS drug-likeness parameters
Supports CNS hit-finding workflow selection
In silico prediction; no direct BBB data for this compound
CNS Drug Discovery Pharmacokinetics Medicinal Chemistry

Optimal Research Applications for 7-(Aminomethyl)spiro[4.5]decan-8-one


Focused Library Synthesis for CNS Target Hit Identification

Based on its spirocyclic core, which is associated with favorable CNS drug-like properties , 7-(Aminomethyl)spiro[4.5]decan-8-one is an ideal core scaffold for synthesizing a focused library aimed at identifying hits against novel CNS targets (e.g., GPCRs, ion channels). The primary amine handle allows for rapid diversification via parallel synthesis .

Structure-Activity Relationship (SAR) Studies for Lead Optimization

The defined 95% purity specification and the unique regiochemistry of the aminomethyl group make this compound suitable for precise SAR studies. Researchers can systematically modify the amine or ketone groups to probe the effects of steric and electronic changes on target engagement, confident in the purity and identity of their starting material.

Chemical Biology Probe Development

The ketone functionality offers a secondary handle for bioconjugation or the introduction of affinity tags (e.g., biotin) or fluorescent probes . This enables the creation of chemical biology tools to study target engagement, cellular localization, or mechanism of action for hits derived from this scaffold.

Application
Selection Property
Validation Focus
CNS target-focused library synthesis
Spirocyclic scaffold with reactive amine handle
CNS drug-likeness parameter verification
SAR lead optimization studies
Regiochemically defined C7 building block
Purity and isomer identity confirmation
Chemical biology probe conjugation
Ketone handle for tag or bioconjugation
Conjugation efficiency and target-engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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